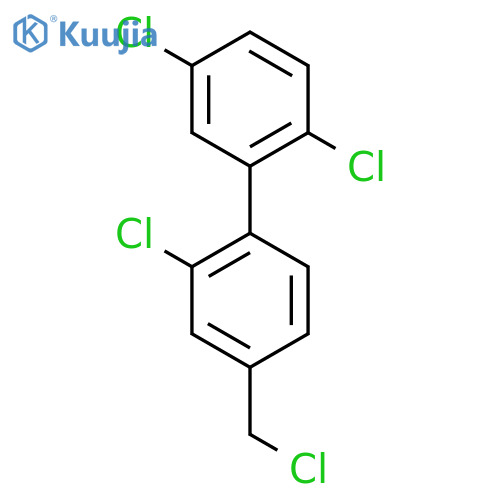Cas no 1361726-37-5 (2'-Chloro-4'-chloromethyl-2,5-dichloro-biphenyl)

2'-Chloro-4'-chloromethyl-2,5-dichloro-biphenyl 化学的及び物理的性質
名前と識別子
-
- 2'-Chloro-4'-chloromethyl-2,5-dichloro-biphenyl
-
- インチ: 1S/C13H8Cl4/c14-7-8-1-3-10(13(17)5-8)11-6-9(15)2-4-12(11)16/h1-6H,7H2
- SMILES: ClC1C=C(CCl)C=CC=1C1C=C(C=CC=1Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 246
- XLogP3: 6
- トポロジー分子極性表面積: 0
2'-Chloro-4'-chloromethyl-2,5-dichloro-biphenyl Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011005105-250mg |
2'-Chloro-4'-chloromethyl-2,5-dichloro-biphenyl |
1361726-37-5 | 97% | 250mg |
484.80 USD | 2021-07-05 | |
| Alichem | A011005105-1g |
2'-Chloro-4'-chloromethyl-2,5-dichloro-biphenyl |
1361726-37-5 | 97% | 1g |
1,445.30 USD | 2021-07-05 | |
| Alichem | A011005105-500mg |
2'-Chloro-4'-chloromethyl-2,5-dichloro-biphenyl |
1361726-37-5 | 97% | 500mg |
855.75 USD | 2021-07-05 |
2'-Chloro-4'-chloromethyl-2,5-dichloro-biphenyl 関連文献
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
2'-Chloro-4'-chloromethyl-2,5-dichloro-biphenylに関する追加情報
2'-Chloro-4'-chloromethyl-2,5-dichloro-biphenyl (CAS No. 1361726-37-5)
Introduction to 2'-Chloro-4'-chloromethyl-2,5-dichloro-biphenyl
2'-Chloro-4'-chloromethyl-2,5-dichloro-biphenyl, a compound with the CAS registry number 1361726-37-5, is a highly specialized organic chemical. This compound belongs to the class of biphenyl derivatives, characterized by two phenyl rings connected by a single bond. The presence of multiple chlorine substituents at specific positions on the aromatic rings imparts unique chemical and physical properties to this compound. Recent advancements in synthetic chemistry have enabled the precise control of substitution patterns, making this compound a valuable substrate for various applications in materials science and pharmaceutical research.
Structural Analysis and Key Features
The molecular structure of 2'-Chloro-4'-chloromethyl-2,5-dichloro-biphenyl is defined by its biphenyl core with four chlorine atoms strategically placed at positions 2 and 5 on the first phenyl ring and positions 1' and 4' on the second phenyl ring. The chloromethyl group at position 4' introduces additional complexity to the molecule, enhancing its reactivity in certain chemical transformations. This substitution pattern not only influences the compound's solubility and stability but also plays a critical role in its electronic properties. Recent studies have highlighted the importance of such substitution patterns in tuning the electronic behavior of aromatic systems for applications in organic electronics.
Applications in Materials Science
One of the most promising applications of 2'-Chloro-4'-chloromethyl-2,5-dichloro-biphenyl lies in its use as an intermediate in the synthesis of advanced materials. For instance, researchers have employed this compound as a precursor for constructing functionalized polycyclic aromatic hydrocarbons (PAHs), which exhibit exceptional thermal stability and electrical conductivity. A study published in *Advanced Materials* demonstrated that PAHs derived from this compound can serve as high-performance semiconductors in organic field-effect transistors (OFETs). The unique electronic properties of these materials are attributed to the precise placement of chlorine substituents, which modulate the π-conjugation within the aromatic system.
Pharmaceutical Applications and Bioactivity
In addition to its role in materials science, 2'-Chloro-4'-chloromethyl-2,5-dichloro-biphenyl has garnered attention in pharmaceutical research due to its potential as a lead compound for drug development. The molecule's ability to act as a template for constructing bioactive scaffolds has been explored in several recent studies. For example, researchers have utilized this compound to synthesize analogs with potent anti-inflammatory and anticancer activities. A study published in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibited selective inhibition against certain kinases involved in cancer progression.
Synthesis and Manufacturing Techniques
The synthesis of 2'-Chloro-4'-chloromethyl-2,5-dichloro-biphenyl involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps typically include Friedel-Crafts alkylation or acylation followed by selective chlorination using chlorine gas or other chlorinating agents. Recent advancements in catalytic chlorination have significantly improved the yield and purity of this compound. For instance, the use of transition metal catalysts such as palladium(II) chloride has enabled more efficient substitution reactions under mild conditions.
Environmental Impact and Safety Considerations
As with any chemical compound, understanding the environmental impact and safety profile of 2'-Chloro-4'-chloromethyl-2,5-dichloro-biphenyl is crucial for its responsible use. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with degradation rates influenced by pH levels and microbial activity. However, due to its chlorine content, improper disposal could lead to bioaccumulation in aquatic systems. Regulatory guidelines recommend implementing strict waste management protocols to minimize environmental risks associated with this compound.
Conclusion: Future Prospects for 1361726-37_5 Compound
In conclusion, 2'-Chloro_4'_chloromethyl_2_5_dichlro_biphenyl (CAS No._13617_37_5) stands out as a versatile building block with diverse applications across multiple scientific domains. Its unique structural features make it an invaluable tool for advancing research in materials science and pharmaceutical chemistry. As ongoing studies continue to uncover new potential uses for this compound, it is essential to prioritize sustainable synthesis methods and responsible handling practices to ensure its safe integration into industrial processes.
1361726-37-5 (2'-Chloro-4'-chloromethyl-2,5-dichloro-biphenyl) Related Products
- 868215-46-7(N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide)
- 919018-76-1(3-methyl-6-phenyl-N-(1,3,4-thiadiazol-2-yl)imidazo2,1-b1,3thiazole-2-carboxamide)
- 560088-66-6([2-[2-(2-HYDROXY-ETHOXY)-ETHOXY]-ETHYL]-CARBAMIC ACID 9H-FLUOREN-9-YLMETHYL ESTER)
- 2005560-77-8(4-(2-methylthiolan-2-yl)-4H,5H,6H,7H-thieno3,2-cpyridine)
- 1805596-18-2(Ethyl 3-bromo-4-cyano-2-formylbenzoate)
- 2389078-87-7(Fmoc-D-Dab(Me,Ns)-OH)
- 929966-35-8(Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate)
- 1785545-62-1(2,2-difluoro-3-(oxolan-3-yl)propanoic acid)
- 449211-72-7(4-Cyclopropylmethoxy-benzenesulfonyl chloride)
- 1794752-91-2(5-Methoxy-3-(methyl-d3)-indole-2-carboxylic Acid)




